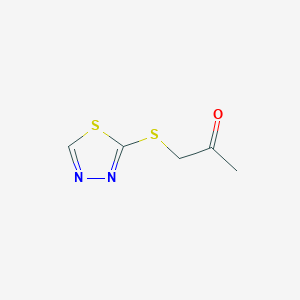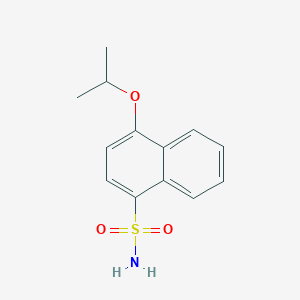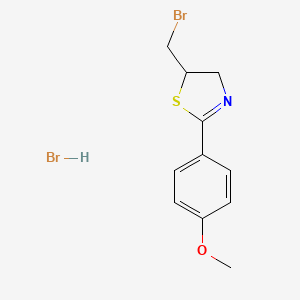![molecular formula C12H17BrN2O B6143066 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol CAS No. 1040334-64-2](/img/structure/B6143066.png)
4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol has a variety of applications in scientific research. It has been used as a building block for synthesizing other compounds, such as this compound-based polymers and conjugated polymers. It has also been used as a ligand for binding metal ions, such as copper, cobalt, and nickel. In addition, this compound has been used as a reagent for various reactions, such as the synthesis of polymers, the synthesis of fluorescent dyes, and the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol is not fully understood. However, it is thought to act as an electron donor and acceptor, allowing it to bind to metal ions and form complexes. It is also thought to act as a Lewis acid, allowing it to facilitate a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. In humans, this compound has been shown to have an antioxidant effect, as well as a protective effect against oxidative stress. In plants, this compound has been shown to have a positive effect on growth and development, as well as a protective effect against drought and cold stress. In animals, this compound has been shown to have a protective effect against UV radiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, it is relatively non-toxic and has low environmental impact. However, there are some limitations to its use. It is a relatively expensive compound, and it is not soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research on 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol. For example, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be done to explore its potential applications as a reagent for various reactions, such as the synthesis of pharmaceuticals. Furthermore, research could be done to explore its potential for use in medical treatments and therapies. Finally, research could be done to explore its potential for use in industrial processes, such as the synthesis of polymers and other compounds.
Métodos De Síntesis
4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol can be synthesized by a two-step process. The first step involves the reaction of 2-amino-4-bromobenzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. This reaction produces 4-amino-2-bromocyclohexanone, which is then reacted with ammonia in the presence of a catalyst such as palladium chloride. This reaction yields this compound.
Propiedades
IUPAC Name |
4-(2-amino-4-bromoanilino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c13-8-1-6-12(11(14)7-8)15-9-2-4-10(16)5-3-9/h1,6-7,9-10,15-16H,2-5,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSVYAJXSCWRCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=C(C=C(C=C2)Br)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6142987.png)
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6142990.png)
![1-[(1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B6142995.png)
![methyl 4-{[N-(pyridin-3-ylmethyl)4-methoxybenzenesulfonamido]methyl}benzoate](/img/structure/B6143002.png)
![N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B6143005.png)
![N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6143008.png)
![10-[(phenylsulfanyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6143011.png)
![tert-butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate](/img/structure/B6143014.png)





![{1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine](/img/structure/B6143069.png)